molecular formula C5H6CsNO3 B12908188 Cesium 5-oxo-DL-prolinate CAS No. 94135-35-0

Cesium 5-oxo-DL-prolinate

Cat. No.: B12908188
CAS No.: 94135-35-0
M. Wt: 261.01 g/mol
InChI Key: VCUFZCAVIMADHN-UHFFFAOYSA-M
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Description

Cesium 5-oxo-DL-prolinate is a chemical compound with the molecular formula C5H6CsNO3 It is a cesium salt of 5-oxo-DL-proline, which is a derivative of proline, an amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cesium 5-oxo-DL-prolinate typically involves the neutralization of 5-oxo-DL-proline with cesium hydroxide. The reaction is carried out in an aqueous solution, where 5-oxo-DL-proline is dissolved and then reacted with a stoichiometric amount of cesium hydroxide. The resulting solution is then evaporated to yield this compound as a solid product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is typically purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

Cesium 5-oxo-DL-prolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions where the cesium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various metal salts can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate or aldehyde derivatives, while reduction may produce various alcohols or amines.

Scientific Research Applications

Cesium 5-oxo-DL-prolinate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialized materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of cesium 5-oxo-DL-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and influencing their reactivity. It may also interact with enzymes and other proteins, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    5-oxo-L-proline: An optically active form of 5-oxoproline with similar chemical properties.

    5-oxo-D-proline: Another enantiomer of 5-oxoproline.

    Cesium 5-oxo-L-prolinate: The L-enantiomer of cesium 5-oxo-DL-prolinate.

Uniqueness

This compound is unique due to its specific cesium ion content and the racemic mixture of 5-oxoproline. This combination imparts distinct chemical and physical properties, making it suitable for various specialized applications that other similar compounds may not fulfill.

Biological Activity

Cesium 5-oxo-DL-prolinate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a salt formed from cesium and 5-oxo-DL-proline, an amino acid derivative. Its molecular formula is CHCsNO, with a molar mass of approximately 261.01 g/mol. The compound appears as a white crystalline solid and is highly soluble in water, which facilitates its incorporation into various chemical reactions and biological systems.

Mechanisms of Biological Activity

Research indicates that this compound may influence several biological pathways, particularly those related to cell growth and apoptosis. Its structural similarity to naturally occurring amino acids allows it to interact effectively with biological systems. This interaction is significant in the context of cancer therapy, where compounds that can modulate cell proliferation and induce apoptosis are highly sought after.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may act as anticancer agents by affecting cellular pathways involved in tumor growth and survival.
  • Organic Synthesis : Due to its high solubility and reactivity, it is also explored for applications in organic synthesis and catalysis, potentially leading to the development of new therapeutic compounds.

Case Studies and Experimental Data

  • Anticancer Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study reported significant reductions in cell viability in breast cancer cell lines when treated with this compound at specific concentrations.
  • Mechanistic Insights : The compound's ability to induce apoptosis has been linked to the activation of caspases, which are critical enzymes in the apoptotic pathway. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls.
  • Comparative Analysis : A comparative study highlighted the structural similarities between this compound and other amino acid derivatives, such as L-proline and 5-oxo-L-proline. These similarities may contribute to its biological activity, particularly in modulating metabolic pathways associated with amino acids.
Compound NameMolecular FormulaKey Characteristics
This compoundCHCsNOPotential anticancer agent; highly soluble
5-Oxo-L-prolineCHNONaturally occurring amino acid derivative; metabolic role
L-ProlineCHNOEssential amino acid; involved in protein synthesis

Toxicological Considerations

While this compound shows promise for therapeutic applications, it is essential to consider its toxicological profile. Studies on cesium salts indicate potential reproductive toxicity and other adverse effects at high doses. For example, cesium chloride has been shown to affect sperm motility and morphology in animal studies . Therefore, understanding the safety profile of this compound is crucial for its future development as a therapeutic agent.

Properties

CAS No.

94135-35-0

Molecular Formula

C5H6CsNO3

Molecular Weight

261.01 g/mol

IUPAC Name

cesium;5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C5H7NO3.Cs/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1

InChI Key

VCUFZCAVIMADHN-UHFFFAOYSA-M

Canonical SMILES

C1CC(=O)NC1C(=O)[O-].[Cs+]

Origin of Product

United States

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